Ethyl 1-(2-chlorophenyl)-4-(((2-methoxy-4,5-dimethylphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate Ethyl 1-(2-chlorophenyl)-4-(((2-methoxy-4,5-dimethylphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 899992-02-0
VCID: VC6634003
InChI: InChI=1S/C22H21ClN2O7S/c1-5-31-22(27)21-18(12-20(26)25(24-21)16-9-7-6-8-15(16)23)32-33(28,29)19-11-14(3)13(2)10-17(19)30-4/h6-12H,5H2,1-4H3
SMILES: CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=C(C=C(C(=C2)C)C)OC)C3=CC=CC=C3Cl
Molecular Formula: C22H21ClN2O7S
Molecular Weight: 492.93

Ethyl 1-(2-chlorophenyl)-4-(((2-methoxy-4,5-dimethylphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate

CAS No.: 899992-02-0

Cat. No.: VC6634003

Molecular Formula: C22H21ClN2O7S

Molecular Weight: 492.93

* For research use only. Not for human or veterinary use.

Ethyl 1-(2-chlorophenyl)-4-(((2-methoxy-4,5-dimethylphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate - 899992-02-0

Specification

CAS No. 899992-02-0
Molecular Formula C22H21ClN2O7S
Molecular Weight 492.93
IUPAC Name ethyl 1-(2-chlorophenyl)-4-(2-methoxy-4,5-dimethylphenyl)sulfonyloxy-6-oxopyridazine-3-carboxylate
Standard InChI InChI=1S/C22H21ClN2O7S/c1-5-31-22(27)21-18(12-20(26)25(24-21)16-9-7-6-8-15(16)23)32-33(28,29)19-11-14(3)13(2)10-17(19)30-4/h6-12H,5H2,1-4H3
Standard InChI Key KKTXMNQAHJKQNK-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=C(C=C(C(=C2)C)C)OC)C3=CC=CC=C3Cl

Introduction

Chemical Structure and Physicochemical Properties

The compound’s molecular formula is C₂₂H₂₁ClN₂O₇S, with a molecular weight of 492.9 g/mol . Its SMILES notation (CCOC(=O)c1nn(-c2ccccc2Cl)c(=O)cc1OS(=O)(=O)c1cc(C)c(C)cc1OC) delineates the following structural features:

  • A 1,6-dihydropyridazine ring substituted at position 1 with a 2-chlorophenyl group.

  • An ethyl ester at position 3.

  • A sulfonyloxy group at position 4, derived from 2-methoxy-4,5-dimethylphenylsulfonic acid.

Synthetic Pathways and Methodologies

The synthesis of ethyl 1-(2-chlorophenyl)-4-(((2-methoxy-4,5-dimethylphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate likely involves multi-step functionalization of a pyridazine precursor. While no explicit synthetic protocol for this compound is documented, analogous pyridazine derivatives are typically synthesized via:

  • Cyclocondensation Reactions: Formation of the pyridazine core through reactions between hydrazines and 1,4-diketones or α,β-unsaturated carbonyl compounds .

  • Nucleophilic Substitution: Introduction of the 2-chlorophenyl group at position 1 via Suzuki-Miyaura coupling or direct substitution .

  • Sulfonylation: Attachment of the sulfonyloxy group at position 4 using 2-methoxy-4,5-dimethylbenzenesulfonyl chloride under basic conditions .

  • Esterification: Installation of the ethyl ester at position 3 through acid-catalyzed esterification or transesterification .

A plausible synthetic route is illustrated below:

  • Pyridazine Ring Formation: Reacting ethyl acetoacetate with hydrazine to form a dihydropyridazine intermediate.

  • Chlorophenyl Introduction: Palladium-catalyzed coupling of the intermediate with 2-chlorophenylboronic acid.

  • Sulfonyloxy Incorporation: Treatment with 2-methoxy-4,5-dimethylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine).

  • Oxidation and Esterification: Oxidation of the dihydropyridazine to the 6-oxo derivative, followed by esterification to yield the final product .

Pharmacological Activities and Mechanisms of Action

Although direct studies on this compound are absent, structurally related 3,6-disubstituted pyridazines exhibit potent anticancer activity. For example, pyridazines bearing sulfonamide or ester groups at positions 3 and 6 have demonstrated:

  • CDK2 Inhibition: IC₅₀ values as low as 20.1 nM, disrupting cell cycle progression at the G₂/M phase .

  • Apoptosis Induction: Significant increases in sub-G₁ populations (up to 18.9-fold) in breast cancer cell lines .

  • ROS Production: Elevated reactive oxygen species (ROS) levels, contributing to oxidative stress-mediated cell death .

The target compound’s sulfonyloxy group may enhance binding to enzymatic targets (e.g., kinases) through hydrogen bonding and hydrophobic interactions, while the ethyl ester could serve as a prodrug moiety, improving bioavailability .

Future Research Directions

  • In Vitro Screening: Evaluate antiproliferative activity against cancer cell lines (e.g., MCF-7, A549).

  • Mechanistic Studies: Investigate effects on cell cycle regulation (e.g., flow cytometry) and apoptosis markers (e.g., caspase-3 activation).

  • ADMET Profiling: Assess absorption, distribution, metabolism, excretion, and toxicity in preclinical models.

  • Structural Optimization: Modify the ester or sulfonyloxy groups to enhance potency and reduce off-target effects .

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